molecular formula C17H14N8O6 B13146796 N-[4,6-Bis(2-nitroanilino)-1,3,5-triazin-2-yl]glycine CAS No. 65052-16-6

N-[4,6-Bis(2-nitroanilino)-1,3,5-triazin-2-yl]glycine

Cat. No.: B13146796
CAS No.: 65052-16-6
M. Wt: 426.3 g/mol
InChI Key: XHDQVGIKYMMQMS-UHFFFAOYSA-N
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Description

N-[4,6-Bis(2-nitroanilino)-1,3,5-triazin-2-yl]glycine is a triazine-based compound featuring two 2-nitroanilino substituents at the 4- and 6-positions of the triazine ring, with a glycine moiety at the 2-position. Potential applications include medicinal chemistry (e.g., enzyme inhibitors) or materials science, depending on functional group interactions.

Properties

CAS No.

65052-16-6

Molecular Formula

C17H14N8O6

Molecular Weight

426.3 g/mol

IUPAC Name

2-[[4,6-bis(2-nitroanilino)-1,3,5-triazin-2-yl]amino]acetic acid

InChI

InChI=1S/C17H14N8O6/c26-14(27)9-18-15-21-16(19-10-5-1-3-7-12(10)24(28)29)23-17(22-15)20-11-6-2-4-8-13(11)25(30)31/h1-8H,9H2,(H,26,27)(H3,18,19,20,21,22,23)

InChI Key

XHDQVGIKYMMQMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC2=NC(=NC(=N2)NCC(=O)O)NC3=CC=CC=C3[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Monosubstituted Triazine Formation

The initial step involves reacting cyanuric chloride with a nucleophile (e.g., amino acid or aromatic amine) at low temperatures (around 0°C) to selectively substitute one chlorine atom:

Cyanuric chloride + Nucleophile → Mono-substituted s-triazine

This step is critical for controlling regioselectivity, as the reactivity of the chlorine atoms varies, with the 2-position being most reactive, followed by the 4- and 6-positions.

Disubstituted Triazine Synthesis

The mono-substituted intermediate is then reacted with a second nucleophile (e.g., 2-nitroaniline) under similar conditions to form the disubstituted derivative:

Mono-substituted s-triazine + Second nucleophile → Disubstituted s-triazine

This process typically employs aqueous bicarbonate solutions to facilitate nucleophilic substitution and neutralize generated HCl.

Attachment of Glycine

The final step involves coupling the disubstituted s-triazine with glycine, often through amide bond formation. This step can be achieved via activation of glycine (e.g., using carbodiimides like EDC or DCC) to form an amide linkage with the amino group of the disubstituted triazine:

Disubstituted s-triazine + Activated glycine → N-[4,6-Bis(2-nitroanilino)-1,3,5-triazin-2-yl]glycine

Specific Reaction Conditions and Protocols

Reaction Conditions for Nucleophilic Substitution

Step Reagents Solvent Temperature Time Notes
Mono-substitution Cyanuric chloride + amino acid or aromatic amine Acetone or acetonitrile 0°C 2 hours Controlled addition to prevent polysubstitution
Disubstitution Mono-substituted triazine + second nucleophile Acetone 0°C to room temperature Overnight Ensures selective substitution

Coupling with Glycine

Reagent Conditions Solvent Yield Notes
Glycine (activated) DCC or EDC coupling reagents Dimethylformamide (DMF) or dichloromethane High (80–90%) Mild heating or room temperature

Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation to accelerate the formation of disubstituted s-triazine derivatives, including amino acid conjugates. Microwave conditions typically involve:

  • Reagents : Cyanuric chloride, amino acids, aromatic amines
  • Solvent : Tetrahydrofuran (THF), acetonitrile, or ethanol
  • Conditions : Reflux under microwave irradiation at 120–150°C for 2–10 minutes

This method offers advantages such as reduced reaction times, higher yields, and cleaner reaction profiles.

Data Tables Summarizing Preparation Protocols

Method Reagents Solvent Temperature Time Yield Advantages
Conventional heating Cyanuric chloride + amino acid + aromatic amine Acetone, THF 0°C to room temp 24–48 hours 80–93% Well-established, scalable
Microwave-assisted Cyanuric chloride + amino acid + aromatic amine Ethanol, acetonitrile Reflux at 120–150°C 2–10 min >90% Rapid, high-yield, eco-friendly

Supporting Research Findings

  • Sequential substitution exploits the differential reactivity of the chlorine atoms on cyanuric chloride, enabling selective mono- and disubstitution, as detailed in recent patents and publications.
  • Microwave synthesis has been successfully employed to synthesize similar heterocyclic derivatives with high efficiency and purity, demonstrating its applicability for complex amino acid conjugates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl groups can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the nitro groups can yield amino derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

2-((4,6-Bis((2-nitrophenyl)amino)-1,3,5-triazin-2-yl)amino)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((4,6-Bis((2-nitrophenyl)amino)-1,3,5-triazin-2-yl)amino)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl groups and the triazine core play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Substituent Effects on Triazine Core
  • Target Compound: The 2-nitroanilino groups are electron-withdrawing, which may reduce electron density on the triazine ring, affecting reactivity in electrophilic substitutions or metal coordination. The glycine moiety introduces a zwitterionic character, enhancing solubility in polar solvents.
  • 3,3’-Bis(N,N-dimethylamino)-5,5’-bi-1,2,4-triazine (): Dimethylamino groups are electron-donating, increasing electron density on the triazine ring. This contrasts with the nitro groups in the target compound, suggesting divergent reactivity (e.g., in bromination or cross-coupling reactions) .
  • Boron Cluster Derivatives (): The closo-dodecaborane-thio groups in compounds like 12 and 5 introduce significant steric bulk and unique electronic properties, which may enhance thermal stability or enable neutron capture therapy applications. These differ markedly from the glycine and nitroanilino groups in the target compound .

Physical and Chemical Properties

Compound Class Substituents Molecular Weight (g/mol) Melting Point (°C) Solubility Key Applications
Target Compound 2-nitroanilino, glycine ~500 (estimated) Not reported Moderate (polar) Drug delivery, catalysis
Dimethylamino-triazine (Ev2) Dimethylamino Reported in Ev2 ~150–200 High (organic) Chemical synthesis
Morpholino-triazine (Ev4) Morpholino ~450 (estimated) Not reported Moderate Pharmaceuticals
Iscotrizinol Analog (Ev6) tert-butylcarbamoyl 708.89 Not reported Low (lipophilic) UV absorption
Boron Cluster-triazine (Ev3) Closo-dodecaborane-thio >800 Not reported Low (aqueous) Neutron capture therapy

Biological Activity

N-[4,6-Bis(2-nitroanilino)-1,3,5-triazin-2-yl]glycine is a complex organic compound with significant potential in biological applications. Its unique structure combines a triazine core with two nitroaniline substituents and a glycine moiety, which enhances its interaction capabilities with biological targets. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and relevant research findings.

Structural Overview

The compound has the following characteristics:

  • Molecular Formula : C24H20N10O5S
  • Molecular Weight : Approximately 520.57 g/mol
  • Structural Features : Contains a triazine ring substituted with two 2-nitroaniline groups and a glycine unit.

The presence of multiple functional groups allows for diverse interactions with biomolecules, potentially influencing cellular processes through mechanisms such as enzyme inhibition or receptor binding.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that compounds with similar structural motifs often demonstrate effectiveness against various bacterial strains. For instance:

  • Tested Bacteria :
    • Escherichia coli (Gram-negative)
    • Klebsiella pneumoniae (Gram-negative)
    • Staphylococcus aureus (Gram-positive)
    • Streptococcus mutans (Gram-positive)

In vitro assays revealed that the compound inhibited the growth of these pathogens, suggesting its potential as an antimicrobial agent .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. The dual nitroaniline substitutions may facilitate interactions with DNA or proteins involved in cancer cell proliferation. In studies involving cell lines:

  • Mechanism of Action : The compound may induce cytotoxic effects by disrupting DNA replication or inhibiting key enzymes involved in cancer cell metabolism.
  • Case Studies : Specific case studies demonstrated significant cytotoxicity against various cancer cell lines, indicating its potential as a chemotherapeutic agent .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Triazine Core : This is achieved through cyclization reactions involving cyanuric chloride and appropriate amines.
  • Substitution with Nitrophenyl Groups : The introduction of nitrophenyl groups occurs via nucleophilic substitution reactions with 2-nitroaniline.
  • Introduction of Glycine Moiety : The final step involves attaching the aminoacetic acid group through further nucleophilic substitution reactions.

These methods require precise control over reaction conditions to ensure high yields and purity of the product.

Comparative Analysis

A comparative analysis of similar compounds highlights the unique aspects of this compound:

Compound NameStructural FeaturesBiological Activity
N-[4-(2-nitrophenyl)-1,3,5-triazine-2-yl]glycineSingle nitrophenyl groupLower activity
4-(4-anilino-6-(bis(2-hydroxyethyl)amino)-1,3,5-triazine)Hydroxyethyl substitutionsDifferent interactions
N-(4-methyl-5-(2-nitroanilino)-1H-pyrazole)Pyrazole ringVaried pharmacodynamics

The unique dual nitroaniline substitutions on the triazine core significantly enhance the biological activity compared to simpler analogs.

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